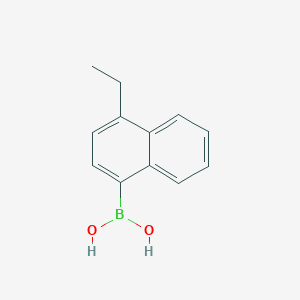

(4-Ethylnaphthalen-1-yl)boronic acid

Beschreibung

Significance of Arylboronic Acids as Versatile Synthetic Precursors for Complex Molecules

Arylboronic acids, organic compounds featuring a boronic acid functional group attached to an aryl group, are indispensable tools in modern organic synthesis. nih.govwikipedia.org Their prominence stems from their remarkable versatility, stability, low toxicity, and broad commercial availability. nih.govnih.gov These compounds are most famously utilized as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. nih.govmdpi.com This reaction and others like it have revolutionized the synthesis of biaryls, which are common structural motifs in pharmaceuticals and other functional organic molecules. mdpi.comresearchgate.net

Beyond carbon-carbon bond formation, arylboronic acids are instrumental in creating carbon-heteroatom bonds, such as carbon-nitrogen and carbon-oxygen bonds, through reactions like the Chan-Lam coupling. wikipedia.orgchem-soc.si Their utility extends to a myriad of other transformations, including serving as precursors for phenols, anilines, and aryl halides. nih.gov The reactivity of arylboronic acids can be finely tuned by altering the substituents on the aromatic ring, making them a highly adaptable platform for constructing a diverse array of complex molecules. researchgate.net

Role of the Naphthalene (B1677914) Core in Advanced Organic Synthesis and Materials Science

The naphthalene core, a polycyclic aromatic hydrocarbon consisting of two fused benzene (B151609) rings, is a fundamental building block in the design of advanced organic materials. numberanalytics.comwikipedia.org Its rigid, planar structure and extended π-conjugated system impart unique photophysical and electronic properties to molecules that incorporate it. These characteristics are highly sought after in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices.

In organic synthesis, the naphthalene ring system serves as a scaffold for constructing more complex polycyclic aromatic systems. acs.org The reactivity of the naphthalene core can be tailored through substitution at its various positions, allowing for the synthesis of a wide range of derivatives with specific functionalities. numberanalytics.com For instance, substituted naphthalenes are used in the synthesis of dyes, pigments, and even pesticides. numberanalytics.com The incorporation of the naphthalene moiety can significantly influence a molecule's fluorescence and electron-accepting or -donating properties, making it a valuable component in the field of materials chemistry. rsc.org

Overview of (4-Ethylnaphthalen-1-yl)boronic Acid within the Context of Naphthalene Boronic Acid Derivatives

(4-Ethylnaphthalen-1-yl)boronic acid is a specific example of a naphthalene boronic acid derivative, combining the key features of both parent classes. This compound possesses the reactive boronic acid group attached to a naphthalene scaffold, which itself is substituted with an ethyl group. This particular arrangement of functional groups makes it a valuable intermediate in the synthesis of more complex molecules where a substituted naphthalene unit is desired.

Naphthalene boronic acids, in general, are used in a variety of synthetic applications. For example, 1-Naphthaleneboronic acid is used in the preparation of materials for OLEDs and as a component in bifunctional polymers. sigmaaldrich.com The presence of substituents on the naphthalene ring, such as the ethyl group in (4-Ethylnaphthalen-1-yl)boronic acid or a fluoro group in 4-Fluoronaphthalene-1-boronic acid, allows for the fine-tuning of the electronic and steric properties of the resulting molecules. fishersci.fi

Below is a table detailing some key properties of (4-Ethylnaphthalen-1-yl)boronic acid and related naphthalene boronic acid derivatives.

| Property | (4-Ethylnaphthalen-1-yl)boronic acid | 1-Naphthaleneboronic acid | 4-Fluoronaphthalene-1-boronic acid | 4-Phenyl(naphthalen-1-yl)boronic acid |

| Molecular Formula | C12H13BO2 | C10H9BO2 nih.gov | C10H8BFO2 fishersci.fi | C16H13BO2 sigmaaldrich.com |

| Molecular Weight | 200.04 g/mol | 171.99 g/mol nih.gov | 189.98 g/mol fishersci.fi | 248.08 g/mol sigmaaldrich.com |

| CAS Number | 372521-81-8 bldpharm.com | 13922-41-3 sigmaaldrich.com | 182344-25-8 fishersci.fi | 372521-91-0 sigmaaldrich.com |

This interactive table allows for a quick comparison of the fundamental chemical identifiers of these related compounds. The specific structure of (4-Ethylnaphthalen-1-yl)boronic acid, with its ethyl-substituted naphthalene core, provides a unique building block for researchers exploring new materials and complex organic molecules. Its utility lies in its ability to introduce this specific substituted aromatic system into larger molecular frameworks through the versatile chemistry of boronic acids.

Eigenschaften

CAS-Nummer |

372521-81-8 |

|---|---|

Molekularformel |

C12H13BO2 |

Molekulargewicht |

200.04 g/mol |

IUPAC-Name |

(4-ethylnaphthalen-1-yl)boronic acid |

InChI |

InChI=1S/C12H13BO2/c1-2-9-7-8-12(13(14)15)11-6-4-3-5-10(9)11/h3-8,14-15H,2H2,1H3 |

InChI-Schlüssel |

VHGXDXICOUFMJL-UHFFFAOYSA-N |

Kanonische SMILES |

B(C1=CC=C(C2=CC=CC=C12)CC)(O)O |

Herkunft des Produkts |

United States |

Mechanistic Investigations of Reactions Involving 4 Ethylnaphthalen 1 Yl Boronic Acid

Transition-Metal-Mediated Transmetalation Processes

Transmetalation, the transfer of an organic group from one metal to another, is a fundamental step in many cross-coupling reactions involving organoboron compounds. rsc.org For (4-Ethylnaphthalen-1-yl)boronic acid, this typically involves the transfer of the 4-ethylnaphthalenyl group from boron to a transition metal catalyst. researchgate.net

Palladium catalysis is the most common method for activating the carbon-boron bond in arylboronic acids, with the Suzuki-Miyaura cross-coupling reaction being a prime example. nih.gov The catalytic cycle involves an oxidative addition, transmetalation, and reductive elimination. researchgate.net The transmetalation step, where the 4-ethylnaphthalenyl group is transferred to the palladium(II) center, is often the rate-determining step and its precise mechanism has been a subject of extensive investigation. nih.gov

Two primary pathways for the transmetalation step are widely debated (Scheme 1): nih.gov

Path A (Boronate Pathway): The boronic acid reacts with a base (e.g., hydroxide) to form a more nucleophilic trihydroxyborate species, [ArB(OH)₃]⁻. This boronate then attacks the palladium-halide complex (Ar'PdL₂X) to transfer the aryl group. nih.gov

Path B (Oxo-Palladium Pathway): The palladium-halide complex first reacts with the base to form a palladium-hydroxo complex (Ar'PdL₂OH). This complex then reacts with the neutral boronic acid (ArB(OH)₂). nih.gov

Studies suggest that for reactions using weak bases in aqueous solvents, the pathway involving the reaction of a palladium-hydroxo complex with the neutral boronic acid (Path B) is the predominant mechanism for transmetalation. nih.gov The formation of a B-O-Pd linkage has been identified as a critical feature of the pre-transmetalation intermediate. illinois.edu The structure of the boronic acid derivative, such as boronic esters, can also influence the rate and mechanism of transmetalation, with some esters being able to transmetalate directly without prior hydrolysis. nih.gov

Scheme 1: Proposed Pathways for Palladium-Catalyzed Transmetalation

A schematic representation of the two debated mechanistic pathways for the transmetalation step in Suzuki-Miyaura cross-coupling reactions.

A schematic representation of the two debated mechanistic pathways for the transmetalation step in Suzuki-Miyaura cross-coupling reactions.

A computational analysis of the transmetalation step in the Suzuki-Miyaura reaction highlights that the process is initiated by the formation of a pre-transmetalation intermediate containing a B-O-Pd bond. illinois.edu The subsequent transfer of the aryl group from boron to palladium proceeds through a transition state, with the energy barrier being influenced by steric and electronic factors of the ligands and substrates. illinois.edu

While palladium is the most utilized metal, other transition metals can also catalyze reactions involving the activation of the carbon-boron bond in arylboronic acids. rsc.org These alternative metals can offer different reactivity, selectivity, and functional group tolerance.

Recent studies have explored the transmetalation of boronic acids with a variety of late transition metals, including rhodium(I), iron(II), cobalt(I), platinum(II), and gold(I)/(III). rsc.org For instance, the reaction of arylboronic acids with rhodium(I)-hydroxo complexes is relevant to the mechanism of rhodium-catalyzed addition reactions to aldehydes and enones. rsc.org Each metal system presents a unique mechanistic landscape for the activation and transfer of the aryl group from the boron atom.

| Transition Metal | Typical Application | Mechanistic Relevance |

| Rhodium (Rh) | Addition to aldehydes and enones | Involves reaction with Rh(I)-OH complexes. rsc.org |

| Iron (Fe) | Cross-coupling reactions | Alternative to precious metals. rsc.org |

| Cobalt (Co) | Cross-coupling reactions | Explored for C-C bond formation. rsc.org |

| Platinum (Pt) | Cross-coupling reactions | Mechanistic studies on transmetalation are available. rsc.org |

| Gold (Au) | Catalytic reactions | Transmetalation with Au(I) and Au(III) complexes has been studied. rsc.org |

Transition-Metal-Free Transformations of the Carbon-Boron Bond

Growing interest in sustainable chemistry has spurred the development of methods for forming carbon-carbon and carbon-heteroatom bonds that avoid the use of transition metals. nih.govrsc.org These reactions offer advantages in terms of cost, toxicity, and simplified purification. nih.govresearchgate.net

Transition-metal-free C-C bond formation involving (4-Ethylnaphthalen-1-yl)boronic acid can be achieved by reacting it with suitable electrophilic partners. nih.gov A key mechanistic feature of these reactions is the formation of a nucleophilic boronate complex, often referred to as an "ate" complex. whiterose.ac.uk

For example, in the coupling of boronic acids with 1,3-dipoles like nitrile imines, the reaction is believed to proceed through a Petasis-Mannich-type mechanism. nih.govwhiterose.ac.uk The key steps are:

Coordination: The boronic acid coordinates to a nucleophilic heteroatom on the coupling partner (e.g., the nitrogen of a nitrile imine). nih.govwhiterose.ac.uk

Ate Complex Formation: This coordination forms a four-coordinate, anionic boronate complex. This complexation increases the nucleophilicity of the 4-ethylnaphthalenyl group attached to the boron. whiterose.ac.uk

Aryl Migration: The electron-rich 4-ethylnaphthalenyl group migrates from the boron atom to an adjacent electrophilic carbon atom, forming the new C-C bond. nih.govwhiterose.ac.uk

This strategy has been successfully applied to the coupling of arylboronic acids with various 1,3-dipoles, including nitrile imines and nitrile oxides, to generate hydrazones and oximes, respectively. nih.govrsc.org Similarly, boron-catalyzed (using B(C₆F₅)₃) arylations of allylic alcohols proceed via activation of the alcohol by the Lewis acidic boron catalyst, followed by nucleophilic attack by the boronic acid. nih.govrsc.org

The formation of carbon-heteroatom bonds under transition-metal-free conditions also generally relies on the initial formation of an activated boronate species. While the Chan-Lam coupling for C-N and C-O bond formation is famously copper-catalyzed, metal-free variants are emerging.

The mechanism is analogous to the C-C bond formation described above. The boronic acid, or more likely a boronate ester derivative, coordinates with a substrate containing the heteroatom (e.g., an amine for C-N bond formation or an alcohol for C-O bond formation). This forms an ate complex, which then facilitates the transfer of the 4-ethylnaphthalenyl group from boron to the heteroatom. The driving force is often the formation of a stable boron-containing byproduct. The development of general and efficient transition-metal-free protocols for these transformations remains an active area of research. nih.govresearchgate.net

Radical Pathways in (4-Ethylnaphthalen-1-yl)boronic Acid Reactivity

Beyond ionic pathways, the carbon-boron bond of boronic acids can also be involved in radical reactions. Boronic acids and their derivatives can serve as precursors to carbon-centered radicals under specific conditions. researchgate.net

The generation of a radical from a boronic acid typically requires an activation step. For instance, photo-mediated processes using a suitable photosensitizer can induce the formation of an aryl radical from an arylboronic acid. Mechanistic investigations suggest that the process can involve the formation of a boronic acid catechol ester derivative, which then undergoes a single-electron transfer (SET) to generate the radical species. researchgate.net Another proposed pathway involves the activation of the boronic ester through an amino radical transfer process. researchgate.net Once generated, the (4-ethylnaphthalen-1-yl) radical can participate in a variety of subsequent reactions, such as addition to arenes (Minisci-type reactions) or other radical trapping processes, allowing for diverse functionalizations. researchgate.net

Oxidative Carbon-Boron Bond Cleavage and Aryl Radical Generation

The functionalization of (4-Ethylnaphthalen-1-yl)boronic acid often proceeds through pathways that involve the cleavage of its carbon-boron bond. A significant and synthetically valuable pathway is the oxidative cleavage of this bond to produce a (4-ethylnaphthalen-1-yl) radical. This transformation recognizes that arylboronic acids can serve as effective precursors to aryl radicals under specific oxidative conditions. rsc.org

The generation of the aryl radical from the boronic acid is typically achieved through single-electron transfer (SET) oxidation. Various catalytic systems have been proven effective for this process. rsc.org For instance, transition metal-based systems utilizing manganese(III) acetate, silver(I)/persulfate, or iron(II/III)/persulfate can facilitate this transformation. rsc.org In these cases, the metal catalyst acts as an oxidant, accepting an electron from the boronic acid or a derivative thereof, which leads to the homolytic cleavage of the C-B bond and release of the aryl radical.

Another approach involves photoredox catalysis where, for example, a superoxide (B77818) radical anion, generated from a photoredox cycle, can oxidize the arylboronic acid. mdpi.com The inherent Lewis acidity of the boron atom in (4-Ethylnaphthalen-1-yl)boronic acid plays a role in this process. mdpi.com More commonly in photoredox systems, the boronic acid is first activated by a base to form a more electron-rich borate (B1201080) complex, which is then oxidized by a photosensitizer under light irradiation. maastrichtuniversity.nl This strategy circumvents the use of potentially unstable and toxic aryl diazonium salts, which are traditional sources of aryl radicals. maastrichtuniversity.nl

The general mechanism for the oxidative cleavage can be summarized as the oxidation of the boronic acid (or its activated borate form), which destabilizes the C-B bond, leading to rapid fragmentation into the corresponding aryl radical and a boron-containing byproduct. rsc.orgmaastrichtuniversity.nl

Table 1: Catalytic Systems for Oxidative Aryl Radical Generation from Arylboronic Acids

| Catalytic System | Oxidant/Mediator | Typical Conditions | Reference |

| Manganese-based | Manganese(III) acetate | Thermal | rsc.org |

| Silver-based | Ag(I) salt with Persulfate | Thermal | rsc.org |

| Iron-based | Fe(II) or Fe(III) salt with Persulfate | Thermal | rsc.org |

| Photoredox | Photocatalyst + Light (e.g., UV, Blue LED) | Room Temperature | maastrichtuniversity.nlnih.gov |

Photoredox Catalysis in Boronic Acid Transformations

Photoredox catalysis has emerged as a powerful and mild method for activating boronic acids like (4-Ethylnaphthalen-1-yl)boronic acid. nih.govchemrxiv.org This technique utilizes visible light to initiate single-electron transfer (SET) processes, generating highly reactive intermediates such as the (4-ethylnaphthalen-1-yl) radical in a controlled manner. nih.gov

The fundamental process involves the excitation of a photocatalyst (PC) by visible light (e.g., blue LEDs) to a long-lived excited state (PC*). nih.gov This excited state is a more potent oxidant or reductant than the ground state. In the context of boronic acid activation, the excited photocatalyst typically oxidizes an activated form of the boronic acid. maastrichtuniversity.nlnih.gov The direct oxidation of neutral arylboronic acids can be challenging; therefore, a dual catalytic system is often employed, combining a photoredox catalyst with a Lewis base catalyst. nih.gov The Lewis base, such as an amine, coordinates to the boronic acid, forming a redox-active complex that is more easily oxidized. nih.govchemrxiv.org

Upon single-electron oxidation by the excited photocatalyst, this complex undergoes cleavage of the carbon-boron bond to generate the desired aryl radical. nih.gov This radical can then engage in various subsequent reactions, such as addition to electron-deficient olefins to form new carbon-carbon bonds. nih.gov The reaction is often designed to be redox-neutral, where the reduced photocatalyst is regenerated in a subsequent step of the catalytic cycle. nih.gov This methodology allows for the coupling of electron-rich aryl boronic acids under extremely mild conditions. nih.gov

Table 2: Components in Photoredox Catalysis of Boronic Acids

| Component | Role | Example(s) | Reference |

| Photocatalyst | Absorbs light and initiates electron transfer | Ru(bpy)₃Cl₂, Phenanthrene, Organic Dyes | mdpi.commaastrichtuniversity.nlnih.gov |

| Light Source | Excites the photocatalyst | Blue LEDs, UV Lamp | maastrichtuniversity.nlnih.gov |

| Boronic Acid | Radical precursor | (4-Ethylnaphthalen-1-yl)boronic acid | N/A |

| Lewis Base | Activates boronic acid toward oxidation | DMAP, Quinuclidin-3-ol, Imines | nih.govchemrxiv.org |

Role of Lewis Basicity and Boron Hybridization in Reaction Mechanisms

The chemical behavior of (4-Ethylnaphthalen-1-yl)boronic acid is fundamentally governed by the electronic nature of its boron atom. Boronic acids are structurally characterized as trivalent compounds where the boron atom is sp²-hybridized. wiley-vch.dewiley-vch.de This hybridization results in a trigonal planar geometry around the boron atom and leaves a vacant, low-energy p-orbital orthogonal to the plane of its substituents. wiley-vch.dewiley-vch.de This electron deficiency makes boronic acids, including the title compound, effective Lewis acids—they are electron-pair acceptors. wiley-vch.de

The Lewis acidic character is central to the activation of boronic acids in many reaction mechanisms. nih.gov While the sp²-hybridized boronic acid is relatively stable, its reactivity, particularly in oxidative processes, is significantly enhanced by its interaction with Lewis bases (e.g., hydroxide (B78521) ions, amines). maastrichtuniversity.nlnih.gov When a Lewis base coordinates to the boron center, the boron atom re-hybridizes from sp² to sp³. nih.gov This creates a tetracoordinate anionic species known as a boronate complex. maastrichtuniversity.nlnih.gov

Table 3: Comparison of Boron States in (4-Ethylnaphthalen-1-yl)boronic Acid

| Property | Neutral Boronic Acid | Boronate Complex | Reference |

| Hybridization | sp² | sp³ | wiley-vch.denih.gov |

| Geometry | Trigonal Planar | Tetrahedral | wiley-vch.denih.gov |

| Electronic Nature | Lewis Acidic (Electron Deficient) | Nucleophilic (Electron Rich) | nih.govwiley-vch.de |

| Reactivity to Oxidation | Low | High | maastrichtuniversity.nlnih.gov |

| Formation | Native State | Reaction with Lewis Base (e.g., OH⁻, Amine) | maastrichtuniversity.nl |

Applications of 4 Ethylnaphthalen 1 Yl Boronic Acid in Advanced Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions Utilizing (4-Ethylnaphthalen-1-yl)boronic Acid

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic chemistry, celebrated for its versatility in forming carbon-carbon bonds. acs.org This palladium-catalyzed reaction typically involves an organoboron compound, such as a boronic acid, and an organic halide or triflate. acs.org For a compound like (4-Ethylnaphthalen-1-yl)boronic acid, this reaction opens a direct pathway to a wide array of substituted naphthalene (B1677914) derivatives. The general catalytic cycle involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. acs.org

The synthesis of biaryl and polycyclic aromatic compounds is a significant application of the Suzuki-Miyaura reaction. (4-Ethylnaphthalen-1-yl)boronic acid serves as a potent precursor for 1-arylnaphthalenes. In a typical reaction, the boronic acid is coupled with various aryl halides. Research into the synthesis of 1-arylnaphthalenes has shown that the electronic properties of the coupling partners can significantly influence reaction yields. researchgate.net Generally, aryl halides with electron-donating groups tend to produce higher yields, a finding that underscores the importance of the nucleophilicity of the boronate complex in the rate-determining transmetalation step. researchgate.net

This methodology is not limited to simple biaryls; it can be extended to construct more complex and sterically demanding polycyclic systems. The strategic coupling of (4-Ethylnaphthalen-1-yl)boronic acid with appropriately substituted aryl or heteroaryl halides allows for the regioselective synthesis of polysubstituted naphthalenes, which are challenging to produce through traditional electrophilic aromatic substitution methods. nih.gov

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the careful optimization of several reaction parameters, including the choice of catalyst, base, and solvent. The goal is to maximize yield and turnover frequency while minimizing side reactions.

Catalyst Selection: Palladium catalysts are central to the reaction. While simple catalysts like Pd(PPh₃)₄ can be effective, more specialized catalysts are often required. For instance, PdCl₂(PPh₃)₂ has been shown to be superior in certain systems compared to Pd(PPh₃)₄ or Pd(OAc)₂. researchgate.net The development of catalysts based on N-heterocyclic carbenes (NHCs) has also led to highly active and stable systems capable of facilitating challenging couplings. nih.gov

Base and Solvent Effects: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are commonly used. nih.govrsc.org The choice of solvent is also critical; polar aprotic solvents like dioxane, dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF), often with the addition of water, are frequently employed. acs.orgresearchgate.net Studies have shown that a combination of K₂CO₃ as the base and ethanol (B145695) as the solvent can be optimal in certain heterogeneous catalyst systems. nih.gov

The following table summarizes findings from a study on optimizing Suzuki-Miyaura reaction conditions, which, while not specific to (4-ethylnaphthalen-1-yl)boronic acid, provides a general framework for such optimizations.

Table 1: Optimization of Suzuki-Miyaura Reaction Conditions Data based on generalized findings from optimization studies.

| Parameter | Variation | Outcome | Reference |

| Catalyst | Pd(PPh₃)₄ | Trace product | researchgate.net |

| Pd(OAc)₂ | No desired product | researchgate.net | |

| PdCl₂(PPh₃)₂ | Best yield (55%) among tested | researchgate.net | |

| Pd-NHC@Eu-BCI | Excellent yield (99%) | nih.gov | |

| Base | K₂CO₃ | Optimal choice | nih.gov |

| Cs₂CO₃ | Decreased yield | nih.gov | |

| Et₃N | Decreased yield | nih.gov | |

| Solvent | Dioxane | Best yield (59%) | researchgate.net |

| THF | Moderate yield | researchgate.net | |

| Acetonitrile (MeCN) | Low yield (30%) | researchgate.net | |

| Ethanol (C₂H₅OH) | Optimal with Pd-NHC catalyst | nih.gov | |

| Temperature | 80 °C | Found to be optimal | nih.gov |

The structure of (4-Ethylnaphthalen-1-yl)boronic acid, with a substituent at the 4-position, presents moderate steric hindrance around the reaction center. Coupling with other sterically demanding partners can be challenging, often leading to lower reaction rates and yields.

Challenges:

Steric Hindrance: The bulkiness of both the naphthalene boronic acid and the coupling partner can impede the approach of the reactants to the palladium center, slowing down the transmetalation and reductive elimination steps. This is a significant issue in the synthesis of tetra-ortho-substituted biaryls. organic-chemistry.org

Protodeborylation: A common side reaction is the cleavage of the C–B bond by a proton source, which is particularly problematic with electron-rich or sterically hindered aryl boronic acids under basic conditions. rsc.orgnih.gov This leads to the formation of the corresponding arene (4-ethylnaphthalene) and reduces the yield of the desired coupled product.

Solutions:

Advanced Ligand Design: To overcome steric hindrance, highly active and sterically bulky phosphine (B1218219) ligands have been developed. Ligands such as S-Phos, AntPhos, and BI-DIME have proven effective in promoting the coupling of di-ortho-substituted aryl halides with sterically demanding boronic acids. organic-chemistry.orgnih.gov These ligands create a more reactive palladium center and can facilitate the difficult reductive elimination step. AntPhos, in particular, has shown unique reactivity in extremely hindered aryl-alkyl couplings. organic-chemistry.org

Boron Protecting Groups: To mitigate protodeborylation, the boronic acid can be converted into a more stable derivative, such as a boronic ester (e.g., pinacol (B44631) ester) or a trifluoroborate salt. organic-chemistry.org Another advanced strategy is the use of "boron-masking" groups like N-methyliminodiacetic acid (MIDA). MIDA boronates are stable and inactive in the coupling reaction but slowly hydrolyze in situ to release the reactive boronic acid, keeping its concentration low and minimizing side reactions. nih.gov Similarly, naphthalene-1,8-diaminato (dan)-protected boron compounds show remarkable stability against protodeborylation and can undergo direct coupling using a weak base. rsc.orgnih.gov

Carbon-Heteroatom Bond Forming Reactions

Beyond C-C bond formation, (4-Ethylnaphthalen-1-yl)boronic acid is a substrate for reactions that form bonds between carbon and heteroatoms like nitrogen and oxygen. These transformations provide direct access to anilines and phenols, which are fundamental structures in many functional molecules.

The conversion of a C–B bond to a C–N bond is a powerful tool for synthesizing aromatic amines. Several methods exist for the amination of arylboronic acids.

Enzymatic Amination: A novel and highly selective approach involves biocatalysis. An engineered protoglobin nitrene transferase has been shown to catalyze the amination of boronic acids using hydroxylamine, with water and boric acid as the only byproducts. rsc.org This enzyme was effective for the amination of 2-naphthylboronic acid, a close structural analog of the title compound, achieving high yields and turnover numbers. rsc.org This method offers the potential for stereoselective synthesis when applied to chiral alkyl boronic esters. rsc.org

Chemical Amination Methods:

1,2-Metallate Rearrangement: This classic mechanism involves the reaction of the boronic ester with a nucleophilic amine source, often an azide, followed by rearrangement. This pathway is stereospecific but is often limited to forming primary amines. rsc.org

Chan-Lam Amination: This copper-catalyzed reaction involves the oxidative coupling of the boronic acid with a nitrogen nucleophile (e.g., primary or secondary amines, amides). It typically operates under mild conditions and tolerates a wide range of functional groups.

The direct conversion of the boronic acid group to a hydroxyl group (ipso-hydroxylation) is the most direct route to synthesizing the corresponding phenol, (4-ethylnaphthalen-1-ol). This transformation avoids the harsher conditions often required for nucleophilic aromatic substitution on aryl halides.

A variety of methods have been developed for this oxidation:

Metal-Free Oxidation: Several protocols avoid transition metals entirely. Common oxidants include:

Hydrogen Peroxide (H₂O₂): Often used under basic conditions, this is a classic method for oxidizing organoboranes. researchgate.net More recent green protocols use H₂O₂ in ethanol, allowing for rapid and high-yielding synthesis of phenols without chromatography.

Sodium Perborate (SPB): This reagent can effectively hydroxylate arylboronic acids in water at room temperature or even under solvent-free conditions, offering a green and efficient pathway. rsc.org

Diacetoxyiodobenzene [PhI(OAc)₂]: This hypervalent iodine reagent provides a mild, efficient, and photocatalyst-free method for hydroxylation at room temperature, showing good functional group tolerance. nih.gov

Ammonium Peroxodisulfate [(NH₄)₂S₂O₈]: This inexpensive and "green" oxidizer allows for the efficient conversion of arylboronic acids to phenols under metal- and base-free conditions. researchgate.net

Copper-Catalyzed Hydroxylation: Copper catalysts can also facilitate this transformation. An efficient method uses a Cu₂O/NH₃ catalyst system in water, with air as the terminal oxidant, providing a recyclable and environmentally friendly option. nih.gov

The following table highlights several reported methods for the hydroxylation of arylboronic acids.

Table 2: Selected Methods for the Hydroxylation of Arylboronic Acids

| Reagent/Catalyst | Solvent | Conditions | Key Advantage | Reference |

| H₂O₂ / HBr | Ethanol | Room Temp, 1 min | Very rapid, green, high yield | |

| Sodium Perborate (SPB) | Water or Solvent-free | Room Temp, 5-10 min | Catalyst-free, green | rsc.org |

| (NH₄)₂S₂O₈ | DMF/H₂O | 100 °C | Metal-, ligand-, and base-free | researchgate.net |

| PhI(OAc)₂ | Acetonitrile | Room Temp, Dark | Photocatalyst- and metal-free | nih.gov |

| Cu₂O / aq. NH₃ | Water | 80 °C, Air | Recyclable catalyst, green solvent | nih.gov |

Contributions of 4 Ethylnaphthalen 1 Yl Boronic Acid to Materials Science Research

Synthesis of Advanced Polymeric Materials with Naphthalene (B1677914) Boronic Acid Moieties

The incorporation of naphthalene boronic acid units into polymer structures allows for the development of materials with tailored properties. Boronic acid-functionalized polymers are a subject of significant interest due to their responsive nature and potential in various high-tech applications. rsc.org The synthesis of these advanced materials can be approached in several ways, including the polymerization of boronic acid-containing monomers or the post-polymerization modification of existing polymers. rsc.org

One-stage Friedel–Crafts crosslinking represents a method for synthesizing naphthalene-based polymers. nih.gov For instance, naphthalene (NA) and its derivatives can be polymerized to create porous networks that serve as supports for catalysts. nih.gov While this specific study focused on creating supports for palladium catalysts used in Suzuki cross-coupling reactions, the underlying polymer synthesis methodology highlights a pathway to creating robust, naphthalene-based polymeric scaffolds. nih.gov The functionalization of the naphthalene core, for example with sulfonate or nitro groups, was shown to influence the porosity and catalytic phase distribution of the resulting polymers. nih.gov

Furthermore, controlled polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been employed to create well-defined homopolymers and block copolymers with boronic acid terminal groups. researchgate.net By using a boronic acid-functionalized RAFT chain transfer agent, polymers of controlled molecular weight can be synthesized from monomers like styrene (B11656) and acrylamides. researchgate.net These polymers retain the boronic acid functionality, which can then be used for subsequent transformations, such as dynamic covalent self-assembly. researchgate.net The ability to create such well-defined architectures is crucial for developing materials with precise and predictable properties for advanced applications. nih.gov

The synthesis of the monomers themselves is a critical first step. A variety of boronic acid-containing monomers with polymerizable groups like (meth)acrylates, (meth)acrylamides, and styrenics have been developed. rsc.org These synthetic routes vary in complexity and influence the Lewis acidity of the boronic acid moiety, a key parameter for many of its applications. rsc.org

Fabrication of Naphthalene-Based Organic Electronic Materials

The naphthalene core is a highly valuable component in the design of organic electronic materials due to its inherent aromaticity, rigidity, and electron-transporting capabilities. mdpi.commdpi.com When functionalized with a boronic acid group, it becomes a versatile precursor for a range of electronically active materials, particularly for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. sigmaaldrich.comgoogle.com

Naphthalene derivatives are particularly sought after for constructing materials for blue-light-emitting OLEDs, an area that has historically presented challenges in achieving high efficiency and color purity. mdpi.comnih.gov The wide bandgap of the naphthalene structure makes it an excellent building block for blue emitters. mdpi.com Host materials play a critical role in the emissive layer of an OLED, where they facilitate charge transport and transfer energy to the light-emitting dopant molecules. ossila.com

Naphthalene boronic acids, such as Naphthalene-1-boronic acid, serve as key intermediates in the synthesis of complex host materials via reactions like the Suzuki cross-coupling. sigmaaldrich.comrsc.orgresearchgate.net For example, novel spirobenzo[c]fluorene-7,9′-fluorene-based blue host materials have been successfully prepared by reacting a bromo-functionalized SBFF core with various aryl boronic acids, including 10-(naphthalene-1-yl)anthracene-9-yl boronic acid. rsc.orgresearchgate.net The resulting host materials, when doped with suitable emitters, led to the fabrication of highly efficient blue OLEDs. rsc.orgresearchgate.net

In one study, a device using the host material BH-9PA doped with DSA-Ph achieved a luminance efficiency of 7.03 cd/A with a blue emission peak at 468 nm. rsc.org This demonstrates the effectiveness of incorporating naphthalene moieties via boronic acid precursors to achieve high-performance organic electronic devices.

| Host Material | Dopant | Emission Peak (nm) | Luminance Efficiency (cd/A) |

| BH-9PA | DSA-Ph | 468 | 7.03 |

| BH-9PA | BD-6MDPA | 464 | 6.60 |

| Data derived from research on spiro-based blue host materials for OLEDs. rsc.org |

The non-planar or twisted structure of copolymers incorporating naphthalene can also be beneficial, as it helps to reduce molecular aggregation and prevent fluorescence quenching in the solid state, further improving OLED performance. mdpi.com

The unique ability of the boronic acid group to interact reversibly with certain chemical species makes it an excellent recognition element for chemical sensors. rsc.orgnih.gov When attached to a fluorophore like naphthalene, changes in the electronic environment upon binding can be transduced into a measurable change in fluorescence. nih.govmdpi.com

Naphthalene-based boronic acid sensors often operate via an excited-state internal charge transfer (ICT) mechanism. nih.gov The boronic acid group can act as an electron-withdrawing group in its neutral trigonal form and as an electron-donating group in its anionic tetrahedral form, which it adopts upon binding with species like fluoride (B91410) or diols. nih.gov This change in electronic character alters the ICT process, leading to a shift in the emission wavelength or a change in fluorescence intensity. nih.gov

For instance, a naphthalene-based on-off fluorescent sensor was synthesized that demonstrated a remarkable 41-fold increase in emission intensity upon the addition of fructose (B13574) at a physiological pH of 7.4. nih.gov While fructose is a biomolecule, the underlying principle of boronic acid-diol interaction is broadly applicable to the sensing of various chemical species containing 1,2- or 1,3-diol functionalities. rsc.orgnih.gov

Similarly, boronic acid-based probes have been developed for the selective detection of anions like fluoride. nih.gov The interaction between the boronic acid and fluoride ions forms a stable trifluoroboronate anion (R-BF3⁻), which induces significant spectral changes. nih.gov Researchers have designed a variety of such probes with absorption and emission wavelengths spanning the visible spectrum, demonstrating the tunability of these sensor systems. nih.gov The selectivity of the boronic acid group for fluoride is a key advantage for these applications. nih.gov

| Analyte | Sensing Mechanism | Observed Change |

| Diols | Reversible covalent binding to form cyclic esters. rsc.org | Significant fluorescence changes. rsc.org |

| Fluoride | Interaction to form a trifluoroboronate anion (R-BF3⁻). nih.gov | Wavelength shifts and/or intensity changes. nih.gov |

| General mechanisms for boronic acid-based fluorescent sensors. |

Supramolecular Assembly and Nanostructure Design Utilizing Boronic Acid Interactions

Supramolecular chemistry relies on non-covalent interactions to construct large, well-ordered structures from smaller molecular components. Boronic acids are exceptional building blocks in this field due to the dual nature of their interactions: they can form strong, reversible covalent bonds through boronate ester formation with diols, and they can participate in robust hydrogen bonding. researchgate.netresearchgate.netnih.gov

The reversible formation of boronate esters is a cornerstone of dynamic covalent chemistry, allowing for the self-assembly of complex architectures like macrocycles, polymers, and cages under thermodynamic control. researchgate.netresearchgate.net This process enables self-correction, leading to the formation of the most stable assembly.

A powerful strategy in supramolecular design is the formation of dative boron-nitrogen (N→B) bonds. nih.govchimia.ch Lewis acidic boronic esters can coordinate with Lewis basic nitrogen atoms from ligands like 4,4'-bipyridine (B149096). This interaction has been used to self-assemble discrete H-shaped complexes and polymeric structures. nih.govmdpi.com For example, researchers have shown that 1,8-dihydroxy naphthalene can react with aryl boronic acids and 4,4'-bipyridine to form stable Lewis acid-base adducts. nih.govmdpi.com These structures can act as hosts, capable of forming host-guest complexes with various aromatic hydrocarbons through π-π stacking interactions. nih.govmdpi.com

The hydrogen-bonding capability of the boronic acid's -B(OH)₂ group is also a key driver in forming supramolecular assemblies. researchgate.netnih.gov Similar to carboxylic acids, boronic acids can form strong O-H···O and O-H···N hydrogen bonds. researchgate.netnih.gov In the solid state, phenylboronic acid derivatives have been shown to co-crystallize with N-donor compounds like bipyridines, forming infinite chains and other ordered networks driven by these interactions. researchgate.net The specific conformation (e.g., syn-syn vs. syn-anti) of the boronic acid group and the geometry of the co-formers dictate the final supramolecular architecture, which can range from stacked layers to helical chains. nih.gov This precise control over solid-state packing is crucial for designing crystalline materials with desired properties.

Computational and Theoretical Studies of 4 Ethylnaphthalen 1 Yl Boronic Acid and Its Derivatives

Density Functional Theory (DFT) Investigations of Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It has been widely applied to study arylboronic acids to understand their electronic properties, which are crucial for their reactivity. rice.edu

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. nih.gov A smaller gap generally suggests higher reactivity. nih.govresearchgate.net For arylboronic acids, the electronic nature of the aromatic system and any substituents significantly influences these frontier orbitals. researchgate.net

Table 1: Calculated Electronic Properties of Naphthalene (B1677914) Derivatives (Illustrative Data)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Naphthalene | -6.1 | -1.9 | 4.2 |

| 1-Naphthylboronic acid | -6.3 | -2.2 | 4.1 |

| (4-Ethylnaphthalen-1-yl)boronic acid | -6.2 | -2.1 | 4.1 |

Note: The data in this table is illustrative and intended to show the expected trends. Actual values would require specific DFT calculations.

The HOMO-LUMO gap can be affected by the substitution pattern on the aromatic ring. researchgate.net For instance, studies on other substituted aromatic systems have shown that electron-withdrawing groups tend to lower both HOMO and LUMO energies, while electron-donating groups raise them. youtube.com The specific impact of the ethyl group in (4-Ethylnaphthalen-1-yl)boronic acid on its electronic properties can be precisely quantified through DFT calculations. rsc.org

Prediction and Analysis of Reaction Pathways and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including those involving arylboronic acids like the Suzuki-Miyaura cross-coupling reaction. nih.govnih.gov DFT calculations can map out the potential energy surface of a reaction, identifying intermediates, transition states, and the associated activation energies. nih.gov

The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis, involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govyoutube.com The transmetalation step, where the organic group is transferred from the boron atom to the palladium catalyst, is often the rate-determining step and has been the subject of extensive computational study. nih.govnih.gov

For (4-Ethylnaphthalen-1-yl)boronic acid, computational models can predict the structure of the transition state for the transfer of the 4-ethylnaphthalen-1-yl group to the palladium center. These calculations can help understand how the steric and electronic properties of the naphthalene ring and the ethyl substituent influence the activation barrier of this step. researchgate.net For example, the bulky naphthalene moiety might lead to a higher activation energy compared to a smaller phenyl group.

Computational studies have also investigated the role of the base in the Suzuki-Miyaura reaction, showing that it facilitates the formation of a more nucleophilic boronate species, which is more reactive in the transmetalation step. nih.govacs.org DFT can model the interaction of (4-Ethylnaphthalen-1-yl)boronic acid with a base and the subsequent reaction with the palladium complex.

Table 2: Calculated Activation Energies for the Transmetalation Step in Suzuki-Miyaura Coupling (Illustrative Data)

| Boronic Acid | Activation Energy (kcal/mol) |

| Phenylboronic acid | 15.2 |

| 1-Naphthylboronic acid | 16.5 |

| (4-Ethylnaphthalen-1-yl)boronic acid | 16.8 |

Note: The data in this table is illustrative and intended to show expected trends. Actual values would require specific DFT calculations for a given palladium catalyst and reaction conditions.

Furthermore, computational methods can predict potential side reactions, such as protodeboronation, where the boronic acid group is replaced by a hydrogen atom. nih.gov Understanding the pathways and energetics of such undesired reactions is crucial for optimizing reaction conditions to maximize the yield of the desired cross-coupled product. nih.gov

Studies on the Influence of Substituents on Boron Lewis Acidity and Reactivity

The boronic acid group, -B(OH)₂, is a Lewis acid due to the vacant p-orbital on the boron atom. nih.govwiley-vch.de The Lewis acidity of a boronic acid plays a significant role in its reactivity, particularly in reactions where it interacts with Lewis bases, such as the diols used in saccharide sensing or the base in Suzuki-Miyaura coupling. rsc.org

Substituents on the aryl ring can significantly modulate the Lewis acidity of the boron center. Electron-withdrawing groups increase Lewis acidity by pulling electron density away from the boron atom, making it more electrophilic. pressbooks.pubyoutube.com Conversely, electron-donating groups decrease Lewis acidity by donating electron density to the boron atom. pressbooks.pubyoutube.com

The ethyl group in (4-Ethylnaphthalen-1-yl)boronic acid is an electron-donating group. Therefore, it is expected to decrease the Lewis acidity of the boronic acid compared to unsubstituted 1-naphthylboronic acid. This change in Lewis acidity can be quantified computationally by calculating properties such as the pKa of the boronic acid or its interaction energy with a reference Lewis base. mdpi.com

The Hammett equation provides a framework for correlating the electronic effects of substituents with reaction rates and equilibrium constants. mdpi.comwikipedia.org The substituent constant, σ, quantifies the electron-donating or electron-withdrawing ability of a group. wikipedia.org While typically applied to benzoic acid derivatives, similar principles can be extended to arylboronic acids. mdpi.comdigitellinc.com Computational studies can be used to determine Hammett-like parameters for various substituents on different aromatic systems, providing a predictive tool for reactivity. digitellinc.com

Table 3: Predicted pKa and Relative Lewis Acidity (Illustrative Data)

| Compound | Substituent | Predicted pKa | Relative Lewis Acidity |

| 1-Naphthylboronic acid | -H | 8.5 | 1.00 |

| (4-Ethylnaphthalen-1-yl)boronic acid | -CH₂CH₃ | 8.7 | 0.85 |

| (4-Nitronaphthalen-1-yl)boronic acid | -NO₂ | 7.9 | 1.50 |

Note: The data in this table is illustrative and based on general chemical principles. Actual values require specific experimental or computational determination.

Molecular Modeling of Intermolecular Interactions

Intermolecular interactions play a critical role in determining the solid-state structure and properties of molecular crystals, including those of arylboronic acids. diva-portal.org (4-Ethylnaphthalen-1-yl)boronic acid, like other boronic acids, can participate in various non-covalent interactions, most notably hydrogen bonding through its -B(OH)₂ group. wiley-vch.de

Molecular modeling techniques, including DFT and other computational methods, can be used to investigate and predict the nature and strength of these intermolecular interactions. diva-portal.org For arylboronic acids, hydrogen bonding between the hydroxyl groups often leads to the formation of dimeric structures in the solid state. wiley-vch.de The crystal structure of phenylboronic acid, for instance, reveals dimers linked by two O-H···O hydrogen bonds. wiley-vch.de

Computational studies can predict the most stable crystal packing arrangement by calculating the lattice energy for different possible crystal structures. diva-portal.org These calculations can provide insights into polymorphism, the ability of a compound to exist in multiple crystalline forms, which can have different physical properties.

The interaction of (4-Ethylnaphthalen-1-yl)boronic acid with other molecules, such as solvents or reactants, can also be modeled. For example, understanding its interaction with diols is important for its potential use in sensors. rsc.org Computational modeling can help to elucidate the binding geometry and energy of the resulting boronate esters. biorxiv.org

Table 4: Calculated Interaction Energies for (4-Ethylnaphthalen-1-yl)boronic Acid Dimer (Illustrative Data)

| Interaction Type | Calculated Interaction Energy (kcal/mol) |

| Hydrogen Bonding | -15.0 |

| π-π Stacking | -8.5 |

| Van der Waals (Ethyl group) | -2.0 |

| Total Interaction Energy | -25.5 |

Note: The data in this table is illustrative and intended to show the relative contributions of different interaction types. Actual values would require specific molecular modeling calculations.

By providing a detailed picture of the intermolecular forces at play, molecular modeling serves as a valuable tool for understanding and predicting the macroscopic properties of (4-Ethylnaphthalen-1-yl)boronic acid and for designing new materials with desired characteristics.

Derivatization Strategies and Functionalization of 4 Ethylnaphthalen 1 Yl Boronic Acid

Formation of Boronate Esters and Trifluoroborates

Boronic acids, including (4-Ethylnaphthalen-1-yl)boronic acid, readily undergo esterification with diols to form boronate esters. vt.edu This reversible reaction is a cornerstone of boronic acid chemistry, offering a means of protection, purification, and modulation of reactivity. rsc.org The formation of boronate esters involves the reaction of the boronic acid with a diol, typically with the removal of water to drive the equilibrium towards the product. researchgate.net Common diols used for this purpose include pinacol (B44631), ethylene (B1197577) glycol, and various chiral diols for applications in asymmetric synthesis. orgsyn.org For instance, the reaction of (4-Ethylnaphthalen-1-yl)boronic acid with pinacol would yield the corresponding pinacol boronate ester, a more stable and often more easily handled derivative.

Another important class of derivatives is the organotrifluoroborates. Aryltrifluoroborates are synthesized from the corresponding boronic acids by reaction with a fluoride (B91410) source, such as potassium hydrogen fluoride (KHF₂). organic-chemistry.org These salts are typically more stable than the parent boronic acids and exhibit distinct reactivity profiles in cross-coupling reactions. The conversion of (4-Ethylnaphthalen-1-yl)boronic acid to its potassium trifluoroborate salt would enhance its stability and shelf-life, making it a valuable reagent for synthetic applications.

Table 1: Common Reagents for Boronate Ester and Trifluoroborate Formation

| Derivative | Reagent | Typical Conditions |

| Boronate Ester | Pinacol, Ethylene Glycol, etc. | Dehydrating agent (e.g., MgSO₄) or azeotropic removal of water |

| Trifluoroborate | Potassium Hydrogen Fluoride (KHF₂) | Aqueous or alcoholic solvent |

Solid-Phase Synthesis Applications

The use of solid-phase synthesis offers significant advantages for the preparation of compound libraries and complex molecules by simplifying purification and allowing for the use of excess reagents. nih.govacs.org (4-Ethylnaphthalen-1-yl)boronic acid can be effectively utilized in solid-phase synthesis through various techniques.

Immobilization Techniques for (4-Ethylnaphthalen-1-yl)boronic Acid

Immobilization of (4-Ethylnaphthalen-1-yl)boronic acid onto a solid support is the first critical step in its application in solid-phase synthesis. A common method involves the reaction of the boronic acid with a resin functionalized with diol or diethanolamine (B148213) groups. nih.govacs.org For example, a polystyrene resin functionalized with diethanolamine (DEAM-PS) can readily react with arylboronic acids to form a stable cyclic boronate ester, thus anchoring the boronic acid to the solid support. nih.govacs.org This process is often rapid and can be performed under mild conditions. acs.org Another approach is the use of resins with ion-exchange properties to immobilize the corresponding trifluoroborate salt. nih.gov

On-Resin Functionalization and Derivatization Reactions

Once immobilized, the (4-Ethylnaphthalen-1-yl) moiety can be subjected to a variety of chemical transformations. The solid support facilitates the purification process, as excess reagents and by-products can be simply washed away. On-resin reactions can include modifications of other functional groups present on the naphthalene (B1677914) ring or transformations of the boronic acid group itself. For instance, if the ethyl group were replaced with a reactive handle, a wide range of diversification reactions could be performed. The boronic acid moiety itself can participate in on-resin cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.org

Resin-to-Resin Transfer Methodologies

Resin-to-resin transfer (RRTR) reactions represent an advanced strategy in solid-phase synthesis that avoids the need for cleavage of the molecule from the support for subsequent reactions. nih.govresearchgate.net In this approach, a molecule bound to one resin is transferred to another resin-bound reagent. For a derivative of (4-Ethylnaphthalen-1-yl)boronic acid immobilized on a solid support, an RRTR could involve a Suzuki-Miyaura coupling with an aryl halide attached to a second resin. This technique streamlines multi-step synthetic sequences and is highly amenable to automation. nih.gov

Chelate Complex Formation with Diols and Amino Alcohols for Reactivity Control

The reactivity of boronic acids can be finely tuned through the formation of chelate complexes with bidentate ligands such as diols and amino alcohols. rsc.org The boron atom in a boronic acid possesses a vacant p-orbital, making it a Lewis acid. vt.edu This Lewis acidity allows it to reversibly interact with Lewis bases like the hydroxyl and amino groups of diols and amino alcohols. rsc.org

The formation of a cyclic boronate ester with a diol, such as catechol or pinacol, alters the steric and electronic properties of the boron center. This can modulate the reactivity of the boronic acid in subsequent reactions, for example, by attenuating its Lewis acidity or by providing a protective group. rsc.org

Similarly, amino alcohols can form stable chelate complexes with boronic acids. The nitrogen atom in the amino alcohol can coordinate to the boron atom, forming a dative bond. This coordination can significantly impact the reactivity of the boronic acid, for instance, by increasing its stability or by directing its reactivity in certain transformations. The choice of diol or amino alcohol allows for a degree of control over the properties and subsequent chemical behavior of the (4-Ethylnaphthalen-1-yl)boronic acid derivative.

Post-Synthetic Modification and Diversification Strategies

Post-synthetic modification refers to the chemical transformation of a molecule after its initial synthesis, often while it is still attached to a solid support or after a key structural scaffold has been assembled. researchgate.netnih.gov The boronic acid functionality in (4-Ethylnaphthalen-1-yl)boronic acid is an excellent handle for such modifications.

Once the core structure containing the (4-ethylnaphthalen-1-yl)boronic acid moiety has been synthesized, the boronic acid group can be converted into a variety of other functional groups. For example, it can be oxidized to a hydroxyl group (phenol), or it can undergo amination to introduce an amino group. nih.gov These transformations allow for the late-stage diversification of a lead compound, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies.

Furthermore, if the (4-Ethylnaphthalen-1-yl)boronic acid is incorporated into a larger molecule, such as a peptide or a polymer, the boronic acid can serve as a reactive site for further functionalization. nih.govnih.gov This could involve conjugation with other molecules, such as fluorescent dyes, affinity tags, or drug molecules, to create multifunctional constructs. rsc.org

Future Research Directions and Emerging Paradigms in Naphthalene Boronic Acid Chemistry

Development of Novel Catalytic Systems for (4-Ethylnaphthalen-1-yl)boronic Acid Transformations

The transformation of (4-Ethylnaphthalen-1-yl)boronic acid, primarily through cross-coupling reactions like the Suzuki-Miyaura coupling, is fundamental to its utility in organic synthesis. evitachem.com Future research will likely focus on creating novel catalytic systems that offer higher efficiency, selectivity, and broader functional group tolerance for this specific substrate.

Current research in the broader field of boronic acids is exploring the use of various transition metal catalysts beyond palladium, including nickel, copper, and iron, to facilitate these transformations. rsc.org These alternative metals are often more abundant and less expensive, aligning with the principles of sustainable chemistry. For instance, iron-catalyzed cross-coupling reactions have been shown to be effective for some arylboronic acids and could be adapted for (4-Ethylnaphthalen-1-yl)boronic acid.

Furthermore, the design of new ligands to modify the reactivity and stability of these catalysts is a key area of development. Ligands can be tailored to enhance the catalytic activity, control stereoselectivity, and prevent side reactions such as protodeboronation. The development of catalysts that can operate under milder reaction conditions, such as at room temperature and in greener solvents, is a significant goal.

A summary of potential catalytic systems for future investigation is presented in the table below:

| Catalyst Type | Potential Advantages for (4-Ethylnaphthalen-1-yl)boronic acid |

| Palladium-based Catalysts with Advanced Ligands | High efficiency and selectivity, well-established reactivity. |

| Nickel-based Catalysts | Lower cost, potential for unique reactivity patterns. |

| Copper-based Catalysts | Abundant, can mediate different types of coupling reactions. |

| Iron-based Catalysts | Highly abundant, low toxicity, environmentally friendly. |

Exploration of Sustainable and Green Chemistry Approaches

The principles of green chemistry are increasingly influencing the synthesis and application of chemical compounds. researchgate.net For (4-Ethylnaphthalen-1-yl)boronic acid, future research will undoubtedly prioritize the development of more environmentally friendly synthetic routes and applications.

Key areas of focus will include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more sustainable alternatives like water, ethanol (B145695), or bio-based solvents. researchgate.net The degradation of boronic acids to boric acid, a relatively benign compound, already positions them as "green" compounds. wiley-vch.de

Energy Efficiency: Developing reactions that proceed at lower temperatures and pressures, potentially through the use of highly active catalysts or alternative energy sources like microwave irradiation or sonochemistry.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing waste. nih.gov

Catalyst Recycling: Investigating the use of heterogeneous catalysts or catalyst immobilization techniques to allow for easy separation and reuse of the catalyst, reducing both cost and environmental impact.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages for the synthesis of boronic acids and their derivatives. nih.govbeilstein-journals.org The integration of flow chemistry and automated synthesis platforms represents a paradigm shift in how compounds like (4-Ethylnaphthalen-1-yl)boronic acid can be produced and utilized.

Future research in this area will likely involve:

Rapid and Efficient Synthesis: Flow reactors can significantly reduce reaction times and improve yields by providing superior heat and mass transfer. beilstein-journals.org

Enhanced Safety: The small reaction volumes in flow systems minimize the risks associated with handling hazardous reagents and exothermic reactions.

Process Control and Optimization: Automated systems allow for precise control over reaction parameters, enabling rapid optimization and the generation of large compound libraries for screening purposes.

Advanced Characterization Techniques for Boronic Acid Derivatives

A thorough understanding of the structure, properties, and reactivity of (4-Ethylnaphthalen-1-yl)boronic acid and its derivatives is crucial for their effective application. Future research will leverage advanced characterization techniques to gain deeper insights.

While standard techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are routinely used, more specialized methods will provide more detailed information:

Solid-State NMR: To study the structure and intermolecular interactions of the compound in its solid form.

X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms in crystalline derivatives, providing valuable information about conformation and packing.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict and understand the electronic properties, reactivity, and spectroscopic characteristics of (4-Ethylnaphthalen-1-yl)boronic acid and its derivatives. biorxiv.org These computational studies can guide experimental design and help in the interpretation of analytical data.

Advanced Mass Spectrometry Techniques: Techniques such as ion mobility-mass spectrometry can provide information about the shape and size of ions in the gas phase, offering another dimension of structural analysis.

The application of these advanced techniques will be instrumental in elucidating the subtle structural and electronic features of (4-Ethylnaphthalen-1-yl)boronic acid derivatives, which will, in turn, enable the rational design of new materials and molecules with tailored properties. The development of naphthalene-based fluorescent sensors is one such application that relies on a detailed understanding of the compound's photophysical properties. nih.gov

Q & A

Q. What role does it play in photo-responsive materials or drug delivery systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.